6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one
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Overview
Description
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, which imparts unique chemical and biological properties. Its structure makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the desired product. Reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: N-bromosuccinimide, halogenating agents; reactions often carried out in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Features a pyrazine ring fused with an imidazole ring, offering different chemical properties.
Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern, leading to distinct reactivity and applications.
Uniqueness
6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly valuable in the design of novel pharmaceuticals and agrochemicals, as well as in the study of enzyme inhibition and molecular interactions.
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRGCBOOKYTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=NC=CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666162 |
Source
|
Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457949-09-6 |
Source
|
Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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